![molecular formula C25H26N2O2S B302429 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as ABT, is a thiazolidinone derivative that has gained significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. ABT possesses unique chemical and physical properties that make it suitable for different research purposes.
科学研究应用
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicine, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to possess anticancer, antidiabetic, and anti-inflammatory properties. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can reduce inflammation by inhibiting the production of inflammatory cytokines.
In agriculture, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to possess antifungal and insecticidal properties. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the growth of various fungal species, including Fusarium oxysporum and Botrytis cinerea. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also act as an insecticide by disrupting the nervous system of insects.
In material science, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a building block for the synthesis of various functional materials. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can form coordination complexes with various metal ions, making it suitable for the synthesis of metal-organic frameworks (MOFs). 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one-based MOFs have been shown to possess unique gas storage and separation properties.
作用机制
The mechanism of action of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one varies depending on its application. In medicine, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also regulate glucose metabolism by activating AMP-activated protein kinase (AMPK) and inhibiting gluconeogenesis. Additionally, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can reduce inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.
In agriculture, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its antifungal and insecticidal effects by disrupting the cell membrane and inhibiting the synthesis of chitin, a key component of the fungal cell wall and insect exoskeleton.
Biochemical and Physiological Effects
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also scavenge free radicals and inhibit lipid peroxidation. In vivo studies have shown that 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can reduce blood glucose levels, improve insulin sensitivity, and reduce inflammation.
实验室实验的优点和局限性
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one possesses several advantages for lab experiments. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is relatively easy to synthesize and purify, making it readily available for research purposes. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one also possesses unique chemical and physical properties that make it suitable for various applications. However, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one also has some limitations. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is relatively unstable and can degrade over time, making it difficult to store for extended periods. Additionally, the synthesis of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one requires several steps and can be time-consuming, making it unsuitable for high-throughput experiments.
未来方向
There are several future directions for 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one research. In medicine, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be further studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Additionally, the mechanism of action of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be further elucidated to better understand its biochemical and physiological effects. In agriculture, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be further studied for its potential as a natural fungicide and insecticide. Additionally, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one-based MOFs can be further studied for their potential applications in gas storage and separation.
合成方法
The synthesis of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-allyloxybenzaldehyde and cyclohexanone with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The yield of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is typically around 70-80%, and the purity can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry.
属性
产品名称 |
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C25H26N2O2S |
分子量 |
418.6 g/mol |
IUPAC 名称 |
(5E)-3-cyclohexyl-2-phenylimino-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N2O2S/c1-2-17-29-22-16-10-9-11-19(22)18-23-24(28)27(21-14-7-4-8-15-21)25(30-23)26-20-12-5-3-6-13-20/h2-3,5-6,9-13,16,18,21H,1,4,7-8,14-15,17H2/b23-18+,26-25? |
InChI 键 |
IRNWQTKJWBYJPT-MFIIUBNGSA-N |
手性 SMILES |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4 |
SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4 |
规范 SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-3-methylbenzohydrazide](/img/structure/B302347.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)acetohydrazide](/img/structure/B302348.png)
![N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B302351.png)
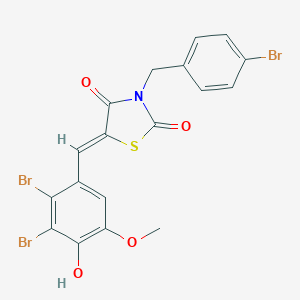
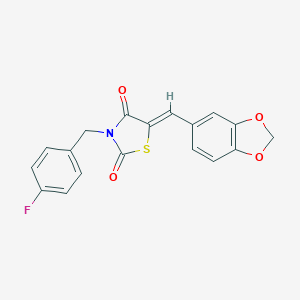
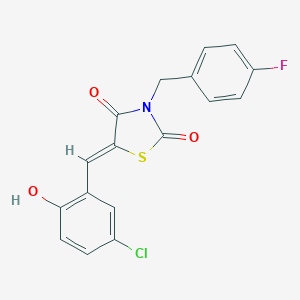

![5-[4-(Allyloxy)-3,5-dibromobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302359.png)
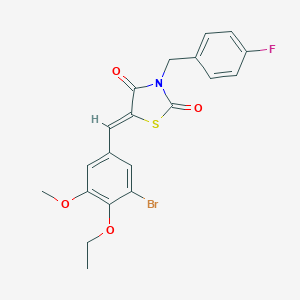
![5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302361.png)
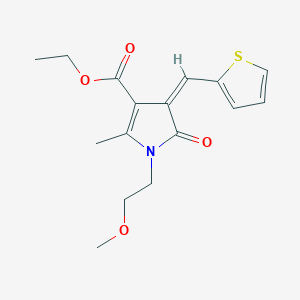
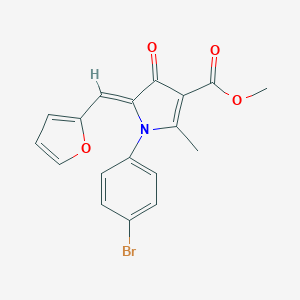
![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302367.png)
![4-{[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302369.png)